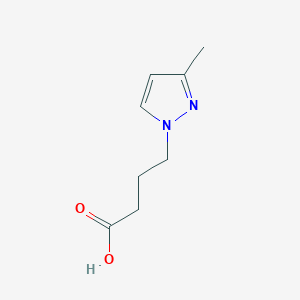

4-(3-methyl-1H-pyrazol-1-yl)butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methylpyrazol-1-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-7-4-6-10(9-7)5-2-3-8(11)12/h4,6H,2-3,5H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDHNVLJTSLQYBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(3-methyl-1H-pyrazol-1-yl)butanoic acid CAS number and identification

Identity & Physicochemical Profile[1][2][3][4]

4-(3-methyl-1H-pyrazol-1-yl)butanoic acid is a specialized heterobifunctional building block used primarily in medicinal chemistry as a linker for PROTACs (Proteolysis Targeting Chimeras) and fragment-based drug discovery (FBDD). Its structure features a 3-methylpyrazole headgroup—a common bioisostere for histidine or a metal-binding motif—connected to a carboxylic acid tail via a flexible butyl chain.

Note on CAS Identification: While the 4-methyl isomer (CAS 1006453-04-8) and 3-methyl-butanoic isomer (CAS 1172234-67-1) are commercially indexed, the specific This compound isomer is often a custom synthesis target. Researchers must exercise extreme caution with vendor catalogs, as "methylpyrazole butanoic acid" entries frequently conflate the 3-methyl and 5-methyl regioisomers.

Core Chemical Data[5]

| Property | Value / Description |

| Chemical Name | This compound |

| Common Synonyms | 4-(3-methylpyrazol-1-yl)butyric acid; 1-(3-Carboxypropyl)-3-methylpyrazole |

| Molecular Formula | C₈H₁₂N₂O₂ |

| Molecular Weight | 168.19 g/mol |

| SMILES | CC1=NN(CCCC(O)=O)C=C1 |

| Predicted LogP | ~0.8 (Hydrophilic, suitable for fragment libraries) |

| pKa (Acid) | ~4.76 (Carboxylic acid) |

| pKa (Base) | ~2.5 (Pyrazole nitrogen) |

| Physical State | White to off-white crystalline solid |

Synthetic Routes & Regiocontrol[7]

The synthesis of this molecule presents a classic challenge in heterocyclic chemistry: regioselectivity of N-alkylation . 3-methylpyrazole exists in tautomeric equilibrium with 5-methylpyrazole. Upon alkylation with an electrophile (ethyl 4-bromobutyrate), two isomers are formed:

-

1,3-isomer (Target): Alkylation at the nitrogen distal to the methyl group.

-

1,5-isomer (Impurity): Alkylation at the nitrogen proximal to the methyl group.

Reaction Scheme & Logic

The following Graphviz diagram illustrates the divergent synthesis pathway and the critical separation step required to isolate the target 1,3-isomer.

Caption: Divergent synthesis of this compound showing the critical chromatographic separation of regioisomers.

Optimized Protocol

Step 1: N-Alkylation (Ester Formation)

-

Reagents: 3-methylpyrazole (1.0 eq), Ethyl 4-bromobutyrate (1.1 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq).

-

Solvent: Acetonitrile (MeCN) or DMF.

-

Procedure:

-

Dissolve 3-methylpyrazole in MeCN.

-

Add Cs₂CO₃ and stir for 30 min to deprotonate.

-

Add Ethyl 4-bromobutyrate dropwise.

-

Heat to 60°C for 12 hours.

-

Critical Insight: The use of Cs₂CO₃ in MeCN generally favors the 1,3-isomer (Target) over the 1,5-isomer due to steric hindrance at the N-site adjacent to the methyl group. The ratio is typically 3:1 to 9:1 depending on conditions.

-

Step 2: Purification (Isomer Separation)

-

The isomers must be separated at the ester stage.

-

Method: Silica gel flash chromatography.

-

Eluent: Hexane:Ethyl Acetate gradient (10% -> 50% EtOAc).

-

Elution Order: The 1,5-isomer (more sterically crowded, less accessible lone pair) typically elutes before the 1,3-isomer (more polar due to exposed N2). Verify fractions by NOESY NMR.

Step 3: Hydrolysis

-

Reagents: LiOH (3.0 eq), THF/Water (1:1).

-

Procedure: Stir the isolated 1,3-ester at room temperature for 4 hours. Acidify to pH 3 with 1M HCl to precipitate the product or extract with EtOAc.

Analytical Validation (Self-Validating System)

Distinguishing the 3-methyl isomer from the 5-methyl isomer is the most critical quality control step. Standard 1H NMR is insufficient without careful analysis of NOE (Nuclear Overhauser Effect) signals.

NMR Logic for Isomer Identification

| Feature | Target: 1,3-Isomer (4-(3-methyl...)) | Impurity: 1,5-Isomer (4-(5-methyl...)) |

| Structure | Methyl is at C3; Linker is at N1. | Methyl is at C5; Linker is at N1. |

| Spatial Proximity | Methyl group is far from the N-CH₂ linker. | Methyl group is adjacent to the N-CH₂ linker. |

| NOESY Signal | NO Cross-peak between Methyl protons and N-CH₂ protons. | Strong Cross-peak between Methyl protons and N-CH₂ protons. |

| 13C NMR (C3/C5) | C3-Me typically shifts upfield relative to C5. | C5-Me typically shifts downfield due to N1 proximity. |

Diagnostic Workflow Diagram

Caption: Analytical decision tree for confirming the regiochemistry of the pyrazole alkylation.

Applications in Drug Discovery[8]

This molecule serves as a versatile "linker-head" motif.

-

Fragment-Based Drug Discovery (FBDD): The 3-methylpyrazole motif is a known binder for Bromodomains and Janus Kinases (JAKs) . The carboxylic acid tail allows for rapid coupling to resin or other fragments to grow the molecule into a high-affinity lead.

-

PROTAC Linkers: The butanoic acid chain provides a 4-carbon spacer. This length is critical for E3 ligase ligands (like Thalidomide derivatives) where the linker length determines the ubiquitination efficiency. The pyrazole acts as a rigidifying element compared to a simple aliphatic chain, potentially improving cell permeability.

-

Metal Chelation: Pyrazoles are monodentate ligands for metal ions (Zn²⁺, Cu²⁺). In metalloenzyme inhibitors (e.g., HDACs), this moiety can serve as a surface-binding group, with the acid participating in hydrogen bonding networks within the active site.

Handling & Safety

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Carboxylic acids can be hygroscopic; keep desiccated.

-

Reactivity: Avoid strong oxidizing agents. The pyrazole ring is stable, but the carboxylic acid is reactive toward coupling reagents (EDC, HATU) and should be protected if the pyrazole nitrogen requires modification (though N1 is already substituted here).

References

-

Regioselectivity in Pyrazole Alkylation

-

Analytical Characterization

-

Commercial Analog Data

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 5. 3-(1H-Pyrazol-1-yl)butanoic acid DiscoveryCPR 890092-84-9 [sigmaaldrich.com]

Solubility Profile of 4-(3-methyl-1H-pyrazol-1-yl)butanoic Acid in Organic Solvents

An In-Depth Technical Guide

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior from formulation to in vivo absorption. This guide provides a comprehensive technical overview of the solubility profile of 4-(3-methyl-1H-pyrazol-1-yl)butanoic acid, a molecule belonging to the pharmacologically significant pyrazole class of heterocyclic compounds.[1][2] While specific experimental data for this exact molecule is not broadly published, this document synthesizes foundational chemical principles, structural analysis, and established methodologies to construct a robust predictive solubility profile. We will dissect the molecular structure to understand its inherent properties, apply solubility theories to predict its behavior in various organic solvents, and provide a gold-standard experimental protocol for its empirical determination. This guide is designed to equip researchers with the theoretical grounding and practical knowledge necessary to effectively work with this compound and its analogs.

Molecular Structure and Its Implications for Solubility

To understand the solubility of this compound, we must first analyze its constituent parts. The molecule's structure is a hybrid of polar and non-polar characteristics, which is the primary determinant of its solubility across a spectrum of organic solvents.

-

The Pyrazole Ring : This five-membered aromatic heterocycle is a cornerstone of many approved drugs.[3][4] It contains two adjacent nitrogen atoms: one is a pyrrole-type nitrogen (an H-bond donor) and the other is a pyridine-type nitrogen (an H-bond acceptor and a site of basicity).[5][6] This arrangement makes the ring polar and capable of engaging in hydrogen bonding, contributing favorably to solubility in polar solvents.

-

The Carboxylic Acid Group (-COOH) : This is a highly polar functional group capable of acting as both a strong hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen).[7] Its acidic nature means its ionization state is pH-dependent, a factor that dramatically influences solubility in protic or aqueous media. In organic solvents, its ability to form strong hydrogen bonds is paramount.

-

The Butyl Chain (-C4H8-) : This flexible four-carbon alkyl chain acts as a linker and introduces non-polar, hydrophobic character to the molecule. According to the principle of "like dissolves like," this non-polar segment will enhance solubility in less polar organic solvents while potentially reducing solubility in highly polar solvents compared to a shorter-chain analog.[8][9]

The overall solubility is a balance between the polar, hydrogen-bonding pyrazole and carboxylic acid groups and the hydrophobic alkyl chain.

Theoretical Framework and Predictive Solubility Profile

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A compound dissolves when the energy of solute-solvent interactions overcomes the solute-solute (crystal lattice energy) and solvent-solvent interactions.

Solvent Classification and Expected Interactions

Organic solvents are typically classified based on their polarity:

-

Polar Protic Solvents (e.g., Methanol, Ethanol) : These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Due to the strong hydrogen bonding capabilities of both the pyrazole and carboxylic acid moieties, this compound is predicted to have high solubility in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) : These solvents possess a large dipole moment but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. They will effectively solvate the polar regions of the molecule through dipole-dipole interactions and by accepting hydrogen bonds from the carboxylic acid and pyrazole N-H. Solubility is predicted to be high .

-

Less Polar / Moderately Polar Solvents (e.g., Ethyl Acetate, Acetone) : These solvents have intermediate polarity. They can accept hydrogen bonds (carbonyl oxygen) but are not as effective at solvating highly polar groups as the previous classes. The non-polar butyl chain enhances affinity for these solvents. Solubility is predicted to be moderate .

-

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether) : These solvents have low dielectric constants and interact primarily through weak van der Waals forces.[7] They are unable to effectively solvate the highly polar carboxylic acid and pyrazole groups, leading to a prediction of low solubility .

Predicted Solubility Summary

The following table summarizes the predicted solubility profile based on the structural analysis and theoretical principles.

| Solvent Class | Representative Solvents | Key Interactions | Predicted Solubility |

| Polar Protic | Methanol, Ethanol | Hydrogen Bonding, Dipole-Dipole | High |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Dipole-Dipole, Hydrogen Bond Accepting | High |

| Moderately Polar | Ethyl Acetate, Acetone | Dipole-Dipole, Limited H-Bond Accepting | Moderate |

| Non-Polar | Hexane, Toluene | Van der Waals / London Dispersion Forces | Low |

Gold-Standard Protocol: Thermodynamic Solubility Determination

While predictions are invaluable for guidance, empirical determination is essential for drug development. The Equilibrium Shake-Flask Method is the most reliable and widely accepted technique for measuring thermodynamic solubility, as recommended by international regulatory bodies like the ICH.[10][11][12][13]

The causality behind this choice of method is its foundation in establishing a true thermodynamic equilibrium between the undissolved solid and the saturated solution. This contrasts with kinetic solubility methods, which are faster but can be misleading due to the formation of supersaturated solutions.[11][14] A self-validating protocol ensures that this equilibrium is genuinely reached.

Step-by-Step Experimental Protocol

-

Preparation : Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

-

Expert Insight: "Excess" is critical. A visible amount of undissolved solid must remain at the end of the experiment to ensure saturation. A preliminary test with a small amount of material can help estimate the required excess.[10]

-

-

Equilibration : Place the sealed vials in a constant-temperature shaker or agitator. Agitate the samples for a predetermined period (typically 24 to 72 hours).

-

Expert Insight: The system's trustworthiness is validated by confirming the time to equilibrium. This is done by taking measurements at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when consecutive measurements are statistically identical.[12][15] The temperature must be rigorously controlled (e.g., 25 °C or 37 °C) as solubility is temperature-dependent.[11]

-

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Separate the saturated supernatant from the solid.

-

Expert Insight: This is a critical step where errors can be introduced. Centrifugation at the controlled temperature is the preferred method, followed by careful removal of the supernatant. Filtration through a solvent-compatible, non-adsorbing filter (e.g., PTFE) is an alternative, but one must ensure the compound does not bind to the filter material.[12]

-

-

Quantification : Accurately dilute a known volume of the clear supernatant with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method.

-

Expert Insight: High-Performance Liquid Chromatography (HPLC) is the method of choice due to its specificity and ability to detect any potential degradation of the compound during the experiment.[11] A calibration curve must be prepared using standards of known concentration to ensure accurate quantification.

-

-

Data Reporting : Express the solubility in units such as mg/mL or mol/L at the specified temperature. The experiment should be performed in triplicate for each solvent to ensure reproducibility.[13]

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Conclusion

This compound presents a classic solubility challenge defined by its amphiphilic nature. Its polar, hydrogen-bonding pyrazole and carboxylic acid functionalities suggest high solubility in polar protic and aprotic organic solvents, which are often used in reaction chemistry and initial formulation screening. Conversely, its alkyl chain imparts some non-polar character, which may allow for moderate solubility in solvents of intermediate polarity but predicts poor solubility in non-polar hydrocarbon solvents. For any application in drug development, from synthetic chemistry to final formulation, the predictive profile presented herein must be confirmed using a rigorous, equilibrium-based experimental method such as the shake-flask protocol detailed. This ensures the generation of reliable and accurate data, forming a solid foundation for subsequent research and development activities.

References

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.

- (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate.

- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Medicinal Chemistry.

- Annex 4. (n.d.). World Health Organization (WHO).

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.

- Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013). ResearchGate.

- Physical Properties of Carboxylic Acids. (2026). CK-12 Foundation.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov.

- Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018). PubMed.

- Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013). American Pharmaceutical Review.

- Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences.

- BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019). ICH.

- ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021). PMC.

- ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. (2025). Admescope.

- Pyrazole - Properties, Synthesis, Reactions etc. (2022). ChemicalBook.

- ich harmonised guideline biopharmaceutics classification system-based biowaivers ich m9 指引之. (n.d.). ICH.

- ICH M9: Biopharmaceutics Classification System-based Biowaivers. (2016). ECA Academy.

- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.

- Solubility Factors When Choosing a Solvent. (n.d.). Cayman Chemical.

- Solubility of Organic Compounds. (2023). University of Calgary.

- Solubility and Factors Affecting Solubility. (2023). Chemistry LibreTexts.

Sources

- 1. mdpi.com [mdpi.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. CK12-Foundation [flexbooks.ck12.org]

- 8. caymanchem.com [caymanchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. who.int [who.int]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. researchgate.net [researchgate.net]

- 13. database.ich.org [database.ich.org]

- 14. enamine.net [enamine.net]

- 15. downloads.regulations.gov [downloads.regulations.gov]

The Versatile Scaffold: A Technical Guide to 3-Methylpyrazole Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 3-methylpyrazole core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a remarkable diversity of therapeutic agents. Its inherent stability, synthetic accessibility, and capacity for versatile functionalization have established it as a cornerstone in the development of drugs targeting a wide array of diseases. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 3-methylpyrazole derivatives, offering valuable insights for researchers and drug development professionals.

The Synthetic Landscape: Building the 3-Methylpyrazole Core

The construction of the 3-methylpyrazole ring and its derivatives is primarily achieved through well-established condensation reactions. The Knorr pyrazole synthesis and modern multicomponent reactions represent the most prevalent and adaptable strategies.

The Knorr Pyrazole Synthesis: A Classic and Reliable Route

The Knorr synthesis is a robust and widely employed method for the preparation of pyrazole and pyrazolone derivatives.[1][2] This reaction involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[3] For the synthesis of the key intermediate, 3-methyl-5-pyrazolone, ethyl acetoacetate is typically reacted with hydrazine hydrate.[3]

Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone [4]

-

Materials: Ethyl acetoacetate, phenylhydrazine, glacial acetic acid, ethanol.

-

Procedure:

-

In a round-bottom flask, combine ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent).

-

Add glacial acetic acid as a catalyst.

-

Reflux the mixture for 1-2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and add petroleum ether to precipitate the product.

-

Filter the solid product, wash with cold ethanol, and dry to obtain 3-methyl-1-phenyl-5-pyrazolone.

-

Logical Flow of the Knorr Pyrazole Synthesis

Caption: Workflow of the Knorr Pyrazole Synthesis.

Multicomponent Reactions: Efficiency in Diversity

Modern synthetic strategies increasingly rely on multicomponent reactions (MCRs) to generate molecular complexity in a single step. For the synthesis of fused pyrazole systems, such as pyrazolo[3,4-b]pyridines, MCRs offer a highly efficient approach.[5][6][7] These reactions typically involve the condensation of a 5-aminopyrazole derivative, an aldehyde, and an active methylene compound.[8]

Experimental Protocol: Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyridines [9]

-

Materials: 5-Amino-3-methyl-1-phenylpyrazole, an aromatic aldehyde, malononitrile, and a catalytic amount of a base (e.g., piperidine) in a suitable solvent like ethanol.

-

Procedure:

-

In a microwave-safe vessel, combine the 5-aminopyrazole, aldehyde, and malononitrile.

-

Add the catalyst and solvent.

-

Irradiate the mixture in a microwave reactor at a specified temperature and time.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and isolate the product by filtration.

-

Purify the product by recrystallization.

-

A Spectrum of Biological Activities: Therapeutic Potential of 3-Methylpyrazole Derivatives

The versatility of the 3-methylpyrazole scaffold is reflected in the broad range of biological activities exhibited by its derivatives. These compounds have shown significant promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.

Anticancer Activity: Targeting Uncontrolled Cell Growth

Numerous 3-methylpyrazole derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines.[10][11] Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as protein kinases.[12][13]

Table 1: Anticancer Activity of Selected 3-Methylpyrazole Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolo[4,3-c]pyridines | MCF-7 (Breast) | 1.937 (as µg/mL) | [11] |

| Pyrazolo[4,3-c]pyridines | HepG2 (Liver) | 3.695 (as µg/mL) | [11] |

| Thiazolyl-pyrazoline derivatives | MCF-7 (Breast) | 0.07 | [10] |

| Dihydropyrano[2,3-c]pyrazole | HEPG2 (Liver) | 0.31 - 0.71 | [14] |

| Pyrazole-containing iso-longifolanone | MCF-7 (Breast) | 5.21 | [11] |

| 1,3,4-trisubstituted pyrazoles | HCT116 (Colon) | Potent activity reported | [11] |

Antimicrobial Activity: Combating Infectious Diseases

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. 3-Methylpyrazole derivatives have shown promising activity against a range of bacteria and fungi.[15][16][17]

Table 2: Antimicrobial Activity of Selected 3-Methylpyrazole Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Thiazolidinone-clubbed pyrazoles | E. coli | 16 | [15] |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | S. aureus | 1 - 8 | [15] |

| Imidazo-pyridine substituted pyrazoles | Gram-negative strains | <1 | [15] |

| 1,1′-methylenedipyrazole | Various bacteria | 180 - 270 | [18] |

Anti-inflammatory Activity: Modulating the Inflammatory Response

Perhaps the most well-known application of the pyrazole scaffold is in the development of anti-inflammatory drugs. The selective cyclooxygenase-2 (COX-2) inhibitor, celecoxib, features a 1,5-diarylpyrazole core and is widely used for the treatment of arthritis and pain.[19][20][21] The mechanism involves the specific inhibition of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.[22]

Table 3: Anti-inflammatory Activity of Selected 3-Methylpyrazole Derivatives

| Compound Class | Target | IC50 (nM) | Reference |

| Benzenesulfonamide pyrazole | COX-2 | 19.87 | [23] |

| Benzenesulfonamide pyrazole | COX-2 | 39.43 | [23] |

| Pyrazole-indole conjugate | COX-2 | 5.37 (as µg/mL) | [24] |

| 3-(Trifluoromethyl)-5-arylpyrazole | COX-2 | 20 | [25] |

Neuroprotective Activity: Shielding the Nervous System

Emerging research has highlighted the potential of 3-methylpyrazole derivatives as neuroprotective agents.[26] These compounds have shown the ability to protect neuronal cells from damage in various in vitro models of neurodegenerative diseases.[27][28]

Mechanism of Action: Unraveling the Molecular Interactions

The therapeutic effects of 3-methylpyrazole derivatives stem from their ability to interact with specific biological targets. Understanding these molecular mechanisms is crucial for rational drug design and optimization.

Kinase Inhibition: A Key Anticancer Strategy

Many anticancer 3-methylpyrazole derivatives function as kinase inhibitors.[13][29] They competitively bind to the ATP-binding site of protein kinases, thereby blocking the phosphorylation of downstream substrates and disrupting signal transduction pathways that are essential for cancer cell growth and survival.

Signaling Pathway of Pyrazole-based Kinase Inhibitors

Caption: Mechanism of kinase inhibition by 3-methylpyrazole derivatives.

COX-2 Inhibition: The Basis of Anti-inflammatory Action

The anti-inflammatory properties of celecoxib and related compounds are attributed to their selective inhibition of the COX-2 enzyme.[19][30] The sulfonamide group of celecoxib fits into a hydrophilic side pocket of the COX-2 active site, leading to potent and selective inhibition.[19] This prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Mechanism of COX-2 Inhibition by Celecoxib

Caption: Selective inhibition of COX-2 by celecoxib.

Future Perspectives

The 3-methylpyrazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on the development of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of novel biological targets and the application of advanced synthetic methodologies, such as flow chemistry and artificial intelligence-driven drug design, will undoubtedly expand the therapeutic utility of this remarkable heterocyclic core. The rich history and ongoing success of 3-methylpyrazole derivatives in medicinal chemistry underscore their enduring importance in the quest for new and effective medicines.[31][32]

References

-

Celecoxib. In: Wikipedia. [Link]

- Reddy, G. J., et al. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ChemistrySelect.

-

Celecoxib. PharmaCompass. [Link]

- El-Sayed, M. A. A., et al. (2025).

- Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research.

- Gomha, S. M., et al. (2018).

- (2025). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Gouda, M. A., et al. (2021).

- IC 50 values for antiproliferative activity of all tested compounds in different cell lines.

- Shawky, A. M., et al. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules.

- El-Sayed, M. A., et al. (2019).

- Al-Musawi, A. J. (2023).

- 3-Methylpyrazole: A Versatile Scaffold in Heterocyclic Chemistry for Drug Discovery and Agrochemicals. Benchchem.

- Knorr Pyrazole Synthesis. Chem Help Asap.

- How to increase the yield of 3-Methylpyrazole synthesis. Benchchem.

- Method for synthesis of 1-(4'-tolyl)-3-methyl-5-pyrazolone.

- Alam, M. J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry.

- Kumar, A., et al. (2023). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of Molecular Structure.

- Al-Warhi, T., et al. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds.

- Kaur, A. (2021, June 10). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube.

- Knorr Pyrazole Synthesis. Chem Help Asap.

- El-Sayed, M. A., et al. (2023). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Najim, S. T., et al. (2016). New Method of N-phenyl-3-methyl-3 hydroxy-5-pyrazolone production.

- Pyrazoles as anticancer agents: Recent advances.

- Reddy, G. J., et al. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions.

-

Celecoxib. PubChem. [Link]

- Gouda, M. A., et al. (2023).

- Harras, M. F., et al. (2023).

- MIC and MBC values for tested compounds.

- Singh, R. P., et al. (2022).

- Knorr Pyrazole Synthesis. J&K Scientific LLC.

- Synthesis, characterization and antimicrobial activity of pyrazole deriv

- Khan, I., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry.

- Knorr pyrazole synthesis.

- Yilmaz, I., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Pharmaceutical Sciences.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.

- Al-Jbouri, F. A. A., et al. (2020).

- Synthesis and antimicrobial activity of Novel Pyrazole Deriv

- Bîcu, E., et al. (2013).

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43).

- Harras, M. F., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules.

- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal.

- Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review.

- Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

- 1. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. d-nb.info [d-nb.info]

- 6. longdom.org [longdom.org]

- 7. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]

- 8. preprints.org [preprints.org]

- 9. researchgate.net [researchgate.net]

- 10. srrjournals.com [srrjournals.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 14. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 15. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Antimicrobial Evaluation of Some New Organic Tellurium Compounds Based on Pyrazole Derivatives | MDPI [mdpi.com]

- 17. orientjchem.org [orientjchem.org]

- 18. researchgate.net [researchgate.net]

- 19. Celecoxib - Wikipedia [en.wikipedia.org]

- 20. Celecoxib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 21. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. systems.uomisan.edu.iq [systems.uomisan.edu.iq]

- 23. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. ijpsjournal.com [ijpsjournal.com]

- 26. researcher.manipal.edu [researcher.manipal.edu]

- 27. turkjps.org [turkjps.org]

- 28. researchgate.net [researchgate.net]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. tandfonline.com [tandfonline.com]

- 31. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 32. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

pKa values and ionization of 4-(3-methyl-1H-pyrazol-1-yl)butanoic acid

Topic: Physicochemical Profiling: pKa Values and Ionization Thermodynamics of 4-(3-methyl-1H-pyrazol-1-yl)butanoic acid Content Type: Technical Whitepaper / Experimental Guide Audience: Medicinal Chemists, Formulation Scientists, and Preclinical Researchers

Executive Summary: The Ionization "Neutral Window"

In the context of fragment-based drug discovery (FBDD) and linker design, This compound represents a critical bifunctional scaffold. Its physicochemical behavior is defined by two distinct ionization centers: a weakly basic pyrazole ring and a weakly acidic carboxylic tail.

Unlike amino acids which form zwitterions, this molecule exhibits a "Neutral Window" —a specific pH range where the molecule exists predominantly as an uncharged species. Understanding this window is paramount for optimizing membrane permeability (passive diffusion), solubility, and coupling efficiency during synthesis.

This guide provides a definitive analysis of the ionization constants (

Part 1: Structural Dissection & Theoretical Constants

To predict the behavior of this molecule, we must deconstruct it into its constituent ionizable fragments. The molecule contains two active centers separated by a propyl (

1. The Basic Center: 3-Methyl-1-substituted Pyrazole

-

Chemistry: The pyrazole ring is

-alkylated at position 1. This removes the acidic proton typically found in unsubstituted pyrazoles ( -

Ionization: The lone pair on N2 (the pyridine-like nitrogen) acts as a weak proton acceptor.

-

Electronic Effects: The methyl group at position 3 exerts a weak positive inductive effect (

), slightly increasing electron density at N2 compared to the unsubstituted ring. -

Predicted

(Conjugate Acid): 2.3 – 2.8-

Reference Anchor: 1-Methylpyrazole has a

of ~2.[1]25. The addition of the 3-methyl group typically shifts this by +0.3 to +0.5 units.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-

2. The Acidic Center: Butanoic Acid Tail

-

Chemistry: A terminal carboxylic acid.

-

Ionization: Deprotonation to form the carboxylate anion.

-

Electronic Effects: The heteroaromatic ring is four carbons away. Its electron-withdrawing nature is significantly attenuated by the alkyl chain.

-

Predicted

(Acid): 4.7 – 4.8-

Reference Anchor: Butanoic acid has a

of 4.82.

-

Summary of Constants

| Ionization Center | Type | Transformation | Predicted |

| Pyrazole N2 | Weak Base | 2.5 ± 0.3 | |

| Carboxylic Acid | Weak Acid | 4.75 ± 0.1 |

Part 2: The Ionization Pathway (Microspecies Analysis)

The sequence of deprotonation events dictates the net charge of the molecule across the pH scale. This is distinct from amino acids (Acid

The "Neutral Window" Phenomenon

Because

-

pH < 2.0 (Cationic State):

-

Pyrazole is protonated (

).[2] -

Carboxylic acid is protonated (

). -

Net Charge: +1 (High Solubility).

-

-

pH 3.0 – 4.0 (Neutral State):

-

Pyrazole has lost its proton (Neutral

). -

Carboxylic acid is still protonated (

). -

Net Charge: 0 (Maximum Lipophilicity / Membrane Permeability).

-

-

pH > 5.5 (Anionic State):

-

Pyrazole is neutral.

-

Carboxylic acid is deprotonated (

). -

Net Charge: -1 (High Solubility).

-

Visualization: Ionization Flow

Figure 1: Stepwise deprotonation pathway showing the distinct "Neutral Window" between pH 2.5 and 4.75.

Part 3: Experimental Protocol (Potentiometric Titration)

While computational predictions are useful, experimental validation is required for regulatory filing. The Potentiometric Titration method is the "Gold Standard" for this molecule due to its high precision for

Prerequisites & Equipment

-

Instrument: Mettler Toledo T5/T7 or Sirius T3 (industry standard).

-

Titrant: 0.1 M KOH (Carbonate-free).

-

Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).

-

Sample Requirement: ~5–10 mg of pure compound (>95% purity).

Step-by-Step Methodology

-

System Calibration (The "Blank" Run):

-

Perform a blank titration with only 0.15 M KCl and standard HCl to calibrate the electrode slope and determine the exact carbonate content of the titrant.

-

Why: This establishes the "Zero Point" and corrects for electrode drift.

-

-

Sample Preparation:

-

Weigh 5 mg of this compound.

-

Dissolve in 20 mL of degassed 0.15 M KCl solution.

-

Note: If solubility is poor at neutral pH, add a known volume (e.g., 0.5 mL) of 0.1 M HCl to ensure the starting species is fully protonated (Cationic, +1).

-

-

The Titration Run:

-

Adjust starting pH to ~1.8 using HCl.

-

Titrate with 0.1 M KOH in small increments (0.5 µL – 5 µL) to ensure high resolution.

-

Continue titration until pH reaches ~11.0.

-

Temperature Control: Maintain strict

using a water bath.

-

-

Data Analysis (Bjerrum Plot):

-

Convert volume of KOH added to Average Proton Number (

) . -

Plot

vs. pH. -

Interpretation:

-

corresponds to

-

corresponds to

-

corresponds to

-

Workflow Visualization

Figure 2: Validated workflow for determining ionization constants via potentiometry.

Part 4: Implications for Drug Development

Understanding the ionization profile of this scaffold is critical for predicting its behavior in biological systems.

1. Solubility Profile

-

High Solubility: At pH 1.2 (Stomach) and pH 7.4 (Blood), the molecule is charged (+1 and -1, respectively). It will be highly soluble in aqueous media.

-

Risk Zone: At pH 3.5 – 4.5 (proximal intestine transition), the molecule is neutral. This is the Minimum Solubility Point . Formulation strategies (e.g., cyclodextrins) may be needed if the concentration exceeds intrinsic solubility (

) in this range.

2. Lipophilicity (LogD)

-

LogP (Intrinsic): Estimated at ~1.2 (moderately lipophilic).

-

LogD (pH 7.4): Due to the negative charge of the carboxylate, the effective distribution coefficient (LogD) will drop significantly (likely < 0).

-

Permeability: Passive diffusion will be highest in the duodenum (pH 4–5) where the neutral species fraction is maximized.

References

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

-

Elguero, J., et al. (2000). Basicity and Acidity of Pyrazoles. Advances in Heterocyclic Chemistry.

-

IUPAC. (2024). Dissociation Constants of Organic Bases in Aqueous Solution. NIST Standard Reference Data.

-

PubChem. (2024). Compound Summary: 3-Methylpyrazole (Analog Data). National Library of Medicine.

-

Reijnger, K., et al. (2013). Potentiometric titrations in drug discovery. Analytical Chemistry.

Sources

Advanced Safety & Handling: Pyrazole Butyric Acid Derivatives in Drug Discovery

Executive Summary

Pyrazole butyric acid derivatives represent a critical scaffold in modern medicinal chemistry, serving as intermediates for kinase inhibitors (e.g., CDK2, JAK), anti-inflammatory agents, and agrochemicals. While the parent compound, butyric acid, is notorious for its noxious odor and corrosivity, the fusion with a pyrazole ring significantly alters its physicochemical profile, typically yielding crystalline solids with reduced volatility.

This guide moves beyond the generic Safety Data Sheet (SDS) to provide a field-tested protocol for the safe handling, storage, and experimental use of these derivatives. It emphasizes self-validating workflows —systems where the observation of a specific physical result confirms safety and purity in real-time.

Hazard Identification & Toxicology: An SAR Analysis

To understand the safety profile of 4-(1H-pyrazol-1-yl)butyric acid and its analogs, we must analyze the Structure-Activity Relationship (SAR) of its toxicity.

The Pharmacophore Hazard Profile

-

The Pyrazole Ring: A weak base (

). In isolation, pyrazoles can be skin irritants and have potential for specific organ toxicity (liver/kidney) upon chronic exposure. -

The Butyric Acid Tail: A weak acid (

). Pure butyric acid is a Category 1B corrosive. However, when tethered to the pyrazole ring, the molecular weight increases ( -

The Resulting Hybrid:

-

Volatility: Drastically reduced compared to butyric acid. The "stench" is often minimal or absent unless the compound degrades.

-

Corrosivity: Downgraded from Corrosive to Irritant (Skin Irrit. 2, Eye Irrit. 2A) for most solid derivatives.

-

Sensitization: Potential respiratory sensitizer (H335) due to the reactive carboxylic acid moiety capable of forming haptens with proteins.

-

Toxicological Data Summary (Representative)

| Endpoint | Classification | Observation/Mechanism |

| Acute Oral Tox | Category 4 (Harmful) | |

| Skin Corrosion | Category 2 (Irritant) | Erythema upon prolonged contact; not instantly necrotic. |

| Eye Damage | Category 2A (Irritant) | Significant conjunctival redness; reversible within 7-14 days. |

| Sensitization | Category 1 (Possible) | High affinity for lysine residues in proteins (haptenization). |

SDS Critical Analysis & Physical Properties

Standard SDS documents often auto-populate data. A researcher must distinguish between generic class data and specific compound data.

Physical Properties: The Solid-State Advantage

Unlike the liquid parent acid, 4-(1H-pyrazol-1-yl)butyric acid acts as a stable solid.

| Property | Value (Typical) | Implications for Handling |

| Physical State | Crystalline Powder | Low inhalation risk compared to liquid mists; dust control required. |

| Melting Point | Stable at RT; store away from heat sources to prevent fusion. | |

| Solubility | DMSO, MeOH, Dilute Base | Self-Validating: Insoluble in non-polar hexanes (confirms identity). |

| Odor | Faint / None | Self-Validating: Strong rancid smell indicates hydrolysis/degradation. |

Stability & Reactivity

-

Hygroscopicity: The carboxylic acid tail can attract moisture. Wet solids may clump and become difficult to weigh.

-

Incompatibilities:

-

Strong Oxidizers: Risk of exothermic reaction with the pyrazole ring.

-

Acid Chlorides/Anhydrides: Will react rapidly with the carboxylic acid (intended synthesis pathway) or pyrazole nitrogen (side reaction).

-

Handling & Storage Protocols

Decision Logic: Handling Workflow

The following diagram outlines the decision process for handling these derivatives, ensuring appropriate PPE and engineering controls are selected based on the operation.

Figure 1: Decision logic for PPE selection based on physical state and scale.

The "Self-Validating" Storage Protocol

To ensure the compound remains pure and safe, follow this storage protocol which includes a visual check:

-

Container: Amber glass vial with a Teflon-lined cap (prevents leaching and light degradation).

-

Environment: Store at

(standard fridge). -

Desiccation: Store within a secondary container containing desiccant (silica gel).

-

Self-Validation Step:

-

Before use: Inspect the solid.[1] It should be a free-flowing powder.

-

Failure Mode: If the powder is "caked" or sticky, it has absorbed moisture (hygroscopic failure). Dry under vacuum over

before use to restore stoichiometry.

-

Experimental Workflows: Synthesis & Coupling

The most common application of this scaffold is amide coupling (attaching the butyric acid tail to an amine).

Self-Validating Amide Coupling (EDC/NHS Method)

This protocol minimizes exposure while ensuring reaction success through visual cues.

Reagents:

-

Pyrazole Butyric Acid Derivative (

) -

Amine Partner (

) -

EDC

HCl ( -

DIPEA (

) -

Solvent: DMF or DCM

Step-by-Step:

-

Solvation: Dissolve the Pyrazole Acid in DCM.

-

Validation: Solution should be clear. Cloudiness implies salt contamination.

-

-

Activation: Add EDC and HOBt. Stir for 15 mins.

-

Validation: No immediate color change should occur. Darkening implies decomposition.

-

-

Coupling: Add the Amine and DIPEA.

-

Monitoring (TLC):

-

Stationary Phase: Silica Gel 60

. -

Mobile Phase: 5% MeOH in DCM.

-

Visualization: UV (254 nm) shows the pyrazole ring. KMnO4 Stain is the critical validator.

-

Acid (Starting Material): Stains yellow/brown rapidly but often streaks.

-

Amide (Product): Distinct spot, less streaking, different

.

-

-

Reaction Workflow Diagram

Figure 2: Amide coupling workflow with integrated TLC monitoring checkpoints.

Emergency Response & Disposal

Spill Cleanup

-

Solid Spill: Do not sweep dry dust (inhalation risk). Wet the powder slightly with an inert solvent (e.g., heptane) or use a HEPA vacuum.

-

Solution Spill:

-

Neutralization: The compound is acidic. Apply Sodium Bicarbonate (

) powder to the spill. -

Validation: Wait for bubbling (

evolution) to cease. Once bubbling stops, the acid is neutralized and safe to wipe up.

-

Disposal

-

Aqueous Waste: Do not pour down the drain.[2] The pyrazole moiety may be toxic to aquatic life (H402).

-

Solid Waste: Dispose of in "Hazardous Solid Waste" containers for high-temperature incineration.

References

-

Sigma-Aldrich. (2025).[3] Safety Data Sheet: 4-(4-methyl-1H-pyrazol-1-yl)butanoic acid. Retrieved from [4]

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 329775530, 3-(1H-Pyrazol-1-yl)butanoic acid. Retrieved from

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Retrieved from

-

European Chemicals Agency (ECHA). (2025). Registration Dossier: Pyrazole derivatives and their toxicological profiles. Retrieved from

-

Fisher Scientific. (2024). Safety Data Sheet: Butyric Acid. Retrieved from

Sources

Predictive DMPK Profiling: Metabolic Stability of 4-(3-methyl-1H-pyrazol-1-yl)butanoic acid

Executive Summary

This technical guide provides a predictive metabolic stability profile for 4-(3-methyl-1H-pyrazol-1-yl)butanoic acid . As a Senior Application Scientist, I have synthesized this profile based on Structure-Activity Relationships (SAR), functional group chemistry, and regulatory guidance (FDA/ICH M12).

Core Prediction: This molecule exhibits a biphasic metabolic risk . While the pyrazole core is relatively robust against oxidative degradation, the carboxylic acid tail presents a high probability of Phase II conjugation (Glucuronidation). Critical Safety Alert: The formation of acyl glucuronides (AG) is a primary concern. These reactive metabolites can undergo acyl migration and covalent protein binding, necessitating specific downstream safety assays beyond standard stability screens.

Chemical Architecture & In Silico Profiling

To predict metabolic stability, we must first deconstruct the molecule into its metabolically active pharmacophores.

| Structural Component | Physicochemical Feature | Predicted Metabolic Fate | Risk Level |

| Carboxylic Acid | Polar, ionizable ( | Phase II: Glucuronidation (UGT), Amino Acid Conjugation (Glycine/Taurine). | High (Clearance & Toxicity) |

| Pyrazole Ring | Aromatic heterocycle | Phase I: Ring oxidation is slow. N2-coordination with Heme iron (CYP Inhibition potential). | Low (Stability) / Med (DDI) |

| Methyl Group (C3) | Benzylic-like character | Phase I: Hydroxylation | Medium |

| Alkyl Linker (C4) | Aliphatic chain | Phase I: | Low |

In Silico Workflow

Before wet-lab validation, computational tools (e.g., SMARTCyp, StarDrop) should be utilized to rank Sites of Metabolism (SOM).

-

Primary SOM: The carboxylate moiety (conjugation).

-

Secondary SOM: The C3-methyl group on the pyrazole (oxidation).

Phase I Metabolism: Oxidative Vulnerabilities

While Phase II is the dominant clearance pathway for this acid, Phase I modifications cannot be ignored, particularly regarding the pyrazole methyl group.

CYP450-Mediated Hydroxylation

The methyl group at the 3-position of the pyrazole ring is electronically activated, making it susceptible to CYP-mediated hydrogen abstraction (likely CYP2E1 or CYP2C isoforms).

-

Mechanism:

-

Consequence: The resulting alcohol is often rapidly oxidized by Cytosolic Alcohol Dehydrogenase (ADH) to a carboxylic acid, creating a dicarboxylic acid metabolite which is highly polar and rapidly excreted renally.

CYP Inhibition (DDI Risk)

-

Mechanism: The lone pair on the Pyrazole

nitrogen can coordinate with the heme iron of CYP450 enzymes. -

Impact: This does not affect the stability of the molecule itself but affects the safety profile by potentially inhibiting the metabolism of co-administered drugs (Reversible Inhibition).

Phase II Metabolism: The Conjugation Bottleneck

Expert Insight: For carboxylic acid-containing drugs, standard microsomal stability assays (which focus on Phase I) often yield false "High Stability" results. This is because UGT enzymes (responsible for glucuronidation) are latent in microsomes unless activated.

Acyl Glucuronidation

The carboxyl group is a substrate for UDP-glucuronosyltransferases (UGTs) , specifically UGT1A1, 1A3, and 2B7.

-

Reaction: Parent Acid + UDPGA

1- -

Safety Implication (The "Hapten" Hypothesis): Acyl glucuronides are electrophilic. They can:

-

Migrate: Undergo intramolecular rearrangement to 2-, 3-, and 4-O-acyl isomers.

-

Bind: Covalently modify plasma proteins (albumin) or liver proteins, potentially triggering immune-mediated Idiosyncratic Drug Toxicity (IDT).

-

Amino Acid Conjugation

The acid may also be activated by Acyl-CoA synthetase to form an Acyl-CoA intermediate, which is then conjugated with Glycine or Taurine. This is a detoxification pathway that competes with glucuronidation.

Predicted Metabolic Pathways (Visualization)

Figure 1: Predicted metabolic tree highlighting the critical bifurcation between stable oxidation and potentially reactive conjugation.

Experimental Validation Framework

To validate these predictions, a tiered experimental approach is required. Standard protocols must be modified to account for the carboxylic acid moiety.

Assay Selection Matrix

| Assay Type | Purpose | Critical Modification for This Molecule |

| Metabolic Stability (HLM) | Assess Phase I (CYP) clearance. | Fortification: Must add Alamethicin (25 µg/mg protein) to permeabilize microsomes if UGT activity is desired in HLM, though Hepatocytes are preferred. |

| Metabolic Stability (Hepatocytes) | Gold Standard. Assess Phase I & II combined. | None. Intact cells contain cytosolic enzymes (ADH) and cofactors (UDPGA/Glycine) required for acid metabolism. |

| Plasma Protein Binding (PPB) | Determine free fraction ( | Acids bind tightly to albumin. High binding ( |

| Acyl Glucuronide Reactivity | Safety/Tox Assessment. | Measure degradation half-life ( |

Detailed Protocol: Hepatocyte Stability (Cryopreserved)

This protocol is chosen over microsomes because it captures the critical Phase II and cytosolic pathways relevant to the butanoic acid tail.

Reagents:

-

Cryopreserved Human Hepatocytes (Pool of 10+ donors).

-

Williams' Medium E (WME).

-

Test Compound (1 µM final concentration).

Workflow:

-

Thawing: Thaw hepatocytes at 37°C and resuspend in WME. Assess viability (Trypan Blue exclusion; Accept if >75%).

-

Incubation:

-

Prepare 2 µM compound solution in WME.

-

Mix 1:1 with hepatocyte suspension (

cells/mL). Final: 1 µM drug, -

Incubate at 37°C, 5%

with shaking.

-

-

Sampling:

-

Timepoints: 0, 15, 30, 60, 90, 120 min.

-

Quench: Transfer 50 µL aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard).

-

-

Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

-

Calculation:

-

Plot

vs. Time. -

Slope =

. - .

-

Decision Logic for Safety

Figure 2: Decision matrix for evaluating the safety of the carboxylic acid metabolite.

References

-

FDA Guidance for Industry. (2020).[1] In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration.[1][2][3][4] [Link]

-

Regan, S. L., et al. (2010). Carboxylic Acid-Containing Drugs: The Role of Acyl Glucuronides in Idiosyncratic Drug Toxicity. Chemical Research in Toxicology. [Link]

-

Obach, R. S., et al. (2006). The Utility of In Vitro Cytochrome P450 Inhibition Data in the Prediction of Drug-Drug Interactions. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

ICH Harmonised Guideline. (2024). Drug Interaction Studies (M12).[5] International Council for Harmonisation. [Link]

-

Paine, M. J., et al. (2024). Acyl Glucuronidation and Acyl-CoA Formation Mechanisms Mediating the Bioactivation and Potential Toxicity of Carboxylic Acid-containing Drugs.[6][7][8] Drug Metabolism and Disposition.[1][2][3][9][7][10] [Link]

Sources

- 1. bioivt.com [bioivt.com]

- 2. ptacts.uspto.gov [ptacts.uspto.gov]

- 3. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]

- 4. IN VITRO DDI STUDIES - 2017 FDA Guidance: Many In Vitro DDI Evaluations Should Precede FIH Studies [drug-dev.com]

- 5. fda.gov [fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. [Advances in study of metabolic activation of carboxyl-acid containing drugs by UGTs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hyphadiscovery.com [hyphadiscovery.com]

- 9. Metabolic activation of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Identifying Potential Biological Targets for 4-(3-methyl-1H-pyrazol-1-yl)butanoic acid

This guide provides a comprehensive, technically-grounded framework for researchers, medicinal chemists, and drug development professionals aimed at the systematic identification and validation of biological targets for the novel compound, 4-(3-methyl-1H-pyrazol-1-yl)butanoic acid. We will move beyond theoretical lists to provide actionable, field-proven workflows, integrating computational prediction with rigorous biochemical, biophysical, and cell-based validation. The causality behind each experimental choice is explained to empower researchers to adapt these methodologies to their specific research questions.

Foreword: The Pyrazole Scaffold as a Privileged Pharmacophore

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its structural versatility and ability to engage in various biological interactions have established it as a "privileged scaffold."[1][3] Compounds incorporating this motif have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and antidiabetic properties.[3][4][5] Marketed drugs such as Celecoxib (a COX-2 inhibitor) and Sildenafil (a PDE5 inhibitor) feature the pyrazole core, highlighting its therapeutic relevance.[2][5]

Given this precedent, this compound, a novel derivative, holds significant therapeutic potential. However, its specific biological targets are uncharacterized. This guide outlines a logical, multi-tiered strategy to deconvolve its mechanism of action, starting from broad, computational predictions and progressively narrowing down to specific, validated molecular targets.

Part 1: In Silico Target Prediction: Generating Actionable Hypotheses

The initial phase of target identification leverages computational tools to analyze the chemical structure of this compound and predict its likely biological interactions. This in silico approach is cost-effective and rapidly generates a prioritized list of potential targets for subsequent experimental validation.

Methodology 1: Ligand-Based Virtual Screening

This approach is predicated on the principle that structurally similar molecules often exhibit similar biological activities. We will use the 2D structure of our query compound to search for known bioactive molecules with high similarity.

Step-by-Step Protocol:

-

Structure Preparation: Generate a 2D representation of this compound and convert it to a simplified molecular-input line-entry system (SMILES) string.

-

Database Selection: Utilize large-scale chemical biology databases such as PubChem, ChEMBL, and DrugBank, which contain extensive information on the biological activities of millions of compounds.

-

Similarity Searching: Perform a Tanimoto similarity search against the selected databases. The Tanimoto coefficient is a widely accepted metric for quantifying chemical similarity. A threshold of >0.85 is typically considered indicative of significant structural likeness.

-

Target Hypothesis Generation: Compile a list of the known biological targets for the structurally similar compounds identified in the search. This list forms our initial set of hypotheses. For instance, searches for pyrazole-containing structures frequently yield hits related to kinases, cyclooxygenases, and phosphodiesterases.[2][6][7]

Methodology 2: Structure-Based Virtual Screening (Molecular Docking)

If high-resolution 3D structures of potential target proteins are available, molecular docking can predict the binding pose and affinity of our compound within the protein's active site.

Step-by-Step Protocol:

-

Target Library Curation: Based on the broad activities of pyrazole derivatives, assemble a library of protein structures from the Protein Data Bank (PDB). This library should include representatives from key enzyme families known to be modulated by pyrazoles, such as:

-

Kinases: Cyclin-dependent kinase 2 (CDK2), Janus kinases (JAK1/2), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2).[2][3][7]

-

Cyclooxygenases: COX-1 and COX-2.

-

Carbonic Anhydrases: Various isoforms (e.g., hCA I, hCA II).[1][8]

-

Bacterial Enzymes: DNA gyrase, N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE).[1][9]

-

-

Ligand Preparation: Generate a low-energy 3D conformation of this compound. Assign appropriate partial charges and protonation states.

-

Docking Simulation: Use molecular docking software (e.g., AutoDock, Glide, GOLD) to systematically place the ligand into the binding pocket of each target protein. The software calculates a "docking score" for each pose, which estimates the binding affinity.

-

Analysis and Prioritization: Rank the potential targets based on their docking scores and visual inspection of the binding poses. A favorable pose is characterized by strong intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with key active site residues. The pyrazole ring, for example, can act as both a hydrogen bond donor (N-1) and acceptor (N-2), facilitating robust interactions.[2]

Logical Workflow for In Silico Target Prediction

Caption: Workflow for computational target hypothesis generation.

Table 1: Hypothetical Prioritized Target List from In Silico Screening

| Target Class | Specific Example(s) | Rationale | Priority |

| Kinases | Aurora Kinase A, PI3K, EGFR | High structural similarity to known pyrazole-based kinase inhibitors.[6][7] | High |

| Cyclooxygenases | COX-2 | Core scaffold is a bioisostere of known anti-inflammatory pyrazoles.[2] | High |

| Carbonic Anhydrases | hCA II | Known target class for pyrazole derivatives.[1][8] | Medium |

| Bacterial Enzymes | DNA Gyrase | Pyrazoles have shown antibacterial activity via this mechanism.[1][10] | Medium |

Part 2: In Vitro Validation: Confirming Direct Target Engagement and Function

Following computational prediction, the next critical phase is to experimentally validate these hypotheses using purified proteins. This stage aims to answer two fundamental questions: (1) Does the compound physically bind to the predicted target? and (2) Does this binding modulate the target's biological function?

Methodology 1: Differential Scanning Fluorimetry (DSF) for Binding Assessment

DSF, or Thermal Shift Assay, is a rapid and cost-effective method to screen for direct binding. The principle is that ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tm).

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Dilute the purified target protein in a suitable buffer to a final concentration of 2-5 µM.

-

Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

-

-

Assay Setup:

-

In a 96-well qPCR plate, mix the protein, dye, and varying concentrations of the compound. Include a "no ligand" control (DMSO only).

-

-

Data Acquisition:

-

Place the plate in a real-time PCR instrument.

-

Apply a thermal gradient, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

-

Monitor the fluorescence at each temperature increment.

-

-

Data Analysis:

-

Plot fluorescence versus temperature. The midpoint of the unfolding transition is the Tm.

-

A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the compound is a strong indicator of direct binding.

-

Workflow for DSF Screening

Caption: Experimental workflow for Differential Scanning Fluorimetry (DSF).

Methodology 2: Isothermal Titration Calorimetry (ITC) for Affinity Determination

ITC is the gold standard for characterizing binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the precise determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Step-by-Step Protocol:

-

Sample Preparation:

-

Prepare the purified protein (typically 10-50 µM) and the compound (10-20 fold higher concentration) in the exact same buffer to minimize heat of dilution effects. Degas all solutions thoroughly.

-

-

Instrument Setup:

-

Load the protein into the sample cell of the ITC instrument and the compound into the injection syringe.

-

Allow the system to equilibrate to the desired temperature (e.g., 25 °C).

-

-

Titration:

-

Perform a series of small, sequential injections of the compound into the protein solution.

-

The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells after each injection.

-

-

Data Analysis:

-

Integrate the raw power data to obtain the heat change per injection (μcal/sec).

-

Plot the heat change against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate Kd, n, ΔH, and ΔS.

-

Methodology 3: Functional Enzyme Inhibition Assays

Confirming direct binding is essential, but understanding the functional consequence is the ultimate goal. Enzyme inhibition assays measure the effect of the compound on the catalytic activity of the target.

Example Protocol: Kinase Inhibition Assay (using ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

-

Kinase Reaction:

-

In a 96-well plate, set up the kinase reaction including the kinase, its specific substrate (protein or peptide), and ATP.

-

Add varying concentrations of this compound. Include a "no inhibitor" positive control and a "no enzyme" negative control.

-

Incubate at the optimal temperature for the kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase/luciferin reaction, generating light.

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to controls and plot the percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Table 2: Hypothetical In Vitro Validation Data Summary

| Target Protein | DSF (ΔTm, °C) | ITC (Kd, µM) | Functional Assay (IC50, µM) | Conclusion |

| Aurora Kinase A | + 5.8 | 1.2 | 2.5 (Kinase Inhibition) | Validated Hit: Direct binding and functional inhibition. |

| COX-2 | + 4.1 | 5.7 | 8.1 (Inhibition of PG production) | Validated Hit: Direct binding and functional inhibition. |

| hCA II | + 0.9 | Not Determined | > 100 (Esterase Activity) | Non-hit: No significant binding or functional effect. |

| CDK2 | + 1.5 | Not Determined | > 100 (Kinase Inhibition) | Non-hit: Weak or no binding, no functional effect. |

Part 3: Cell-Based Validation: Confirming Target Engagement in a Biological Context

The final step is to verify that the compound engages its intended target within a cellular environment and elicits a corresponding biological response.

Methodology 1: Cellular Thermal Shift Assay (CETSA)

CETSA extends the principle of thermal shift to the cellular level. It assesses target engagement by measuring the change in the thermal stability of a target protein in intact cells or cell lysates after treatment with a compound.

Step-by-Step Protocol:

-

Cell Treatment: Treat cultured cells with either the test compound or a vehicle control (DMSO) for a specific duration.

-

Thermal Challenge: Aliquot the treated cells and heat each aliquot to a different temperature, creating a temperature gradient.

-

Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction (containing folded, stable protein) from the precipitated, unfolded protein via centrifugation.

-

Target Detection: Detect the amount of soluble target protein remaining at each temperature using a specific antibody via Western blot or ELISA.

-

Data Analysis: Plot the percentage of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the compound-treated cells indicates target engagement in situ.

Workflow for Cell-Based Target Validation

Caption: Integrated workflow for cellular target validation.

Methodology 2: Phenotypic Assays

Based on the validated target, specific cell-based assays should be performed to measure the expected physiological outcome.

-

If the target is a cancer-related kinase (e.g., Aurora Kinase A): An anti-proliferation assay (e.g., MTT or CellTiter-Glo®) on relevant cancer cell lines (e.g., MCF-7 for breast cancer) should be conducted.[6][7] A dose-dependent decrease in cell viability would be the expected outcome.

-

If the target is an inflammatory enzyme (e.g., COX-2): An assay measuring the production of inflammatory mediators (e.g., prostaglandin E2) in lipopolysaccharide (LPS)-stimulated macrophages would be appropriate. A reduction in prostaglandin levels would confirm the anti-inflammatory effect.

Conclusion and Future Directions

This guide details a systematic, multi-disciplinary workflow for the identification and validation of biological targets for this compound. By integrating in silico prediction with rigorous in vitro and cell-based experimentation, researchers can confidently deconvolve the compound's mechanism of action. A validated target opens the door to subsequent stages of drug discovery, including lead optimization to improve potency and selectivity, detailed pharmacokinetic and pharmacodynamic studies, and eventual in vivo efficacy testing in relevant disease models. This structured approach maximizes the probability of success while ensuring a thorough and scientifically sound investigation.

References

- An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2022). [Source not further specified]

-

PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. [Link]

-

Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024). MDPI. [Link]

- Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026). [Source not further specified]

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). [Source not further specified]

-

Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. (2019). Taylor & Francis. [Link]

-

Review: biologically active pyrazole derivatives. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PMC. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). [Source not further specified]

-

Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (n.d.). PMC. [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. chemrevlett.com [chemrevlett.com]

- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(3-methyl-1H-pyrazol-1-yl)butanoic acid (C₈H₁₂N₂O₂)

Executive Summary: This guide provides a comprehensive technical overview of 4-(3-methyl-1H-pyrazol-1-yl)butanoic acid, a heterocyclic building block of significant interest to medicinal chemists and drug development professionals. We will dissect its core molecular identity, outline a robust synthetic pathway, and contextualize its importance within the broader landscape of pyrazole-based therapeutics. The pyrazole moiety is a well-established privileged scaffold in drug discovery, known for a wide array of biological activities, including anti-inflammatory and anti-cancer properties.[1][2] This document serves as a foundational resource for researchers leveraging this compound in the design and synthesis of novel therapeutic agents.

Core Molecular Identity